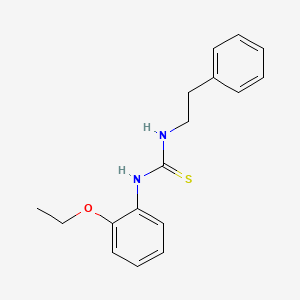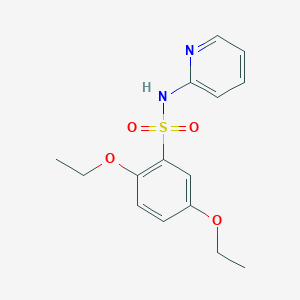![molecular formula C17H16N2O2S2 B5792282 2-[3-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazole](/img/structure/B5792282.png)
2-[3-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazole, also known as PTC-209, is a small molecule inhibitor that has shown potential in cancer research. It was first discovered by scientists at the University of Texas Southwestern Medical Center in 2010. Since then, there has been a growing interest in PTC-209 due to its ability to inhibit the activity of BMI-1, a protein that plays a critical role in the self-renewal of cancer stem cells.
作用機序
2-[3-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazole exerts its anticancer effects by inhibiting the activity of BMI-1, a protein that plays a critical role in the self-renewal of cancer stem cells. BMI-1 is a member of the polycomb group (PcG) of proteins, which are involved in the regulation of gene expression. BMI-1 is overexpressed in many types of cancer and has been shown to promote cancer stem cell self-renewal, tumor growth, and metastasis. 2-[3-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazole binds to BMI-1 and disrupts its ability to interact with other proteins, leading to the inhibition of BMI-1 activity and the suppression of cancer stem cell self-renewal.
Biochemical and Physiological Effects:
2-[3-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazole has been shown to have a selective inhibitory effect on BMI-1, with little or no effect on other polycomb group proteins. The compound has been shown to inhibit the self-renewal capacity of cancer stem cells, reduce tumor growth, and sensitize cancer cells to chemotherapy. 2-[3-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazole has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the p53 pathway, which is a key tumor suppressor pathway.
実験室実験の利点と制限
2-[3-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazole has several advantages for use in lab experiments. The compound is commercially available, and its synthesis is well-established. 2-[3-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazole has been extensively studied in preclinical models, and its mechanism of action is well-understood. However, there are also some limitations to using 2-[3-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazole in lab experiments. The compound has poor solubility in water, which can make it difficult to use in certain assays. 2-[3-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazole also has a relatively short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on 2-[3-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazole. One area of interest is the development of more potent and selective BMI-1 inhibitors. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 2-[3-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazole. Additionally, there is interest in exploring the potential of 2-[3-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazole in combination with other anticancer agents, such as chemotherapy and immunotherapy. Finally, there is interest in exploring the potential of 2-[3-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazole in other disease areas, such as neurodegenerative diseases and viral infections.
合成法
2-[3-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazole can be synthesized using a multistep process that involves the reaction of 2-aminobenzenesulfonamide with 2-bromo-1,3-benzothiazole. The resulting product is then treated with pyrrolidine to yield 2-[3-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazole. The synthesis of 2-[3-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazole is well-established, and the compound is commercially available from several chemical suppliers.
科学的研究の応用
2-[3-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazole has been extensively studied in cancer research, where it has shown promise as a potential therapeutic agent. The compound has been shown to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer and is associated with cancer stem cell self-renewal. By inhibiting BMI-1, 2-[3-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazole has been shown to reduce the self-renewal capacity of cancer stem cells and inhibit tumor growth in preclinical models.
特性
IUPAC Name |
2-(3-pyrrolidin-1-ylsulfonylphenyl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c20-23(21,19-10-3-4-11-19)14-7-5-6-13(12-14)17-18-15-8-1-2-9-16(15)22-17/h1-2,5-9,12H,3-4,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWUUBUGWLDGKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

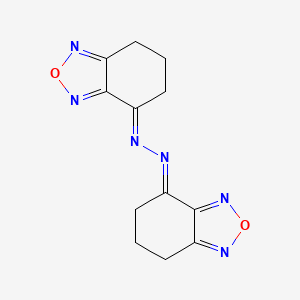
![N-[(dipropylamino)methylene]benzenesulfonamide](/img/structure/B5792208.png)
![methyl 1-[3-(4-chlorophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5792214.png)
![N-allyl-3-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5792216.png)
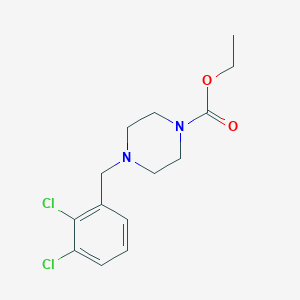
![1-[1-ethyl-6-methyl-4-(4-morpholinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5792224.png)

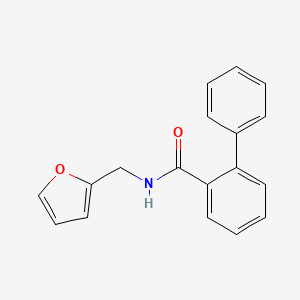



![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-[(4-methoxyphenoxy)methyl]benzamide](/img/structure/B5792263.png)
